molecular formula C12H14O3 B577011 4-Oxo-4-phenyl-1-acetoxybutane CAS No. 13210-98-5

4-Oxo-4-phenyl-1-acetoxybutane

Cat. No.: B577011
CAS No.: 13210-98-5
M. Wt: 206.241
InChI Key: GKPCLKHHMHJIEI-UHFFFAOYSA-N
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Description

4-Oxo-4-phenyl-1-acetoxybutane is an organic compound with the molecular formula C12H14O3 It is a derivative of butanoic acid, featuring a phenyl group and an acetoxy group attached to the butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxo-4-phenyl-1-acetoxybutane can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction between succinic anhydride and benzene in the presence of anhydrous aluminum chloride as a catalyst . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-phenyl-1-acetoxybutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Oxo-4-phenyl-1-acetoxybutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 4-Oxo-4-phenyl-1-acetoxybutane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can influence the reaction rate and mechanism .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-phenylbutanoic acid
  • 4-Phenylbutanol
  • 4-Phenylbutane

Uniqueness

4-Oxo-4-phenyl-1-acetoxybutane is unique due to its acetoxy group, which imparts distinct reactivity compared to its analogs. The presence of both a phenyl group and an acetoxy group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(4-oxo-4-phenylbutyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-10(13)15-9-5-8-12(14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWZAUGWOBHCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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